molecular formula C12H10N4O B8392309 6-(1,2,4-triazol-4-yl)-8-methyl-2-(1H)-quinolone

6-(1,2,4-triazol-4-yl)-8-methyl-2-(1H)-quinolone

Cat. No. B8392309
M. Wt: 226.23 g/mol
InChI Key: KJHQKMKVNPPNHW-UHFFFAOYSA-N
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Patent
US04728653

Procedure details

A mixture of 6-amino-8-methyl-2-(1H)-quinolone (0.485 g) and 1,2-diformylhydrazine (0.245 g) was stirred and heated in a melt at 200° for 1 hour. The residue was then triturated with hot isopropanol, cooled and filtered and the solid residue was recrystallized from chloroform-isopropanol to afford 6-(1,2,4-triazol-4-yl)-8-methyl-2-(1H)-quinolone 0.25H2O, m.p. 369°-371° (0.112 g).
Name
6-amino-8-methyl-2-(1H)-quinolone
Quantity
0.485 g
Type
reactant
Reaction Step One
Quantity
0.245 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([CH3:12])[CH:11]=1)[NH:8][C:7](=[O:13])[CH:6]=[CH:5]2.[CH:14]([NH:16][NH:17][CH:18]=O)=O>>[N:16]1[N:17]=[CH:18][N:1]([C:2]2[CH:3]=[C:4]3[C:9](=[C:10]([CH3:12])[CH:11]=2)[NH:8][C:7](=[O:13])[CH:6]=[CH:5]3)[CH:14]=1

Inputs

Step One
Name
6-amino-8-methyl-2-(1H)-quinolone
Quantity
0.485 g
Type
reactant
Smiles
NC=1C=C2C=CC(NC2=C(C1)C)=O
Name
Quantity
0.245 g
Type
reactant
Smiles
C(=O)NNC=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated in a melt at 200° for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The residue was then triturated with hot isopropanol
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solid residue was recrystallized from chloroform-isopropanol

Outcomes

Product
Name
Type
product
Smiles
N=1N=CN(C1)C=1C=C2C=CC(NC2=C(C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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